molecular formula C17H20ClN3O2S B2997555 (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1797738-61-4

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No. B2997555
CAS RN: 1797738-61-4
M. Wt: 365.88
InChI Key: UNHZMGIXCMQDLQ-UHFFFAOYSA-N
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Description

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H20ClN3O2S and its molecular weight is 365.88. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds and Antimicrobial/Anticancer Applications

  • Antimicrobial and Anticancer Potential : Research on novel pyrazole derivatives including those with chlorophenyl and methoxyphenyl groups, similar to the query compound, has shown significant antimicrobial and anticancer activity. These compounds have been synthesized and evaluated in vitro for their effectiveness against various microbial strains and cancer cell lines, suggesting their potential as therapeutic agents in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Synthesis and Evaluation of Heterocyclic Compounds : The synthesis of heterocyclic compounds incorporating chlorophenyl and methoxyphenyl groups has been pursued for their potential biological activities. Such compounds, including pyrazolines and oxazoles, have been synthesized and studied for their anticancer and antimicrobial properties. These studies involve the development of novel compounds and evaluation of their biological activities, indicating a broad interest in the utilization of these structures in developing therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Molecular Docking and Biological Evaluation

  • Molecular Docking Studies : Molecular docking studies are crucial in the drug development process, providing insights into the potential interactions between synthesized compounds and biological targets. Research involving compounds with structural similarities to the query chemical has utilized molecular docking to predict their binding affinities to various enzymes and receptors, aiding in the identification of promising candidates for further biological evaluation (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s known that pyrazole derivatives have been evaluated against leishmania aethiopica clinical isolate and plasmodium berghei infected mice . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

It’s known that pyrazole derivatives have shown significant inhibition effects against plasmodium berghei , suggesting that they may interfere with the life cycle of the parasite.

Result of Action

The compound has shown significant antileishmanial and antimalarial activities. For instance, a similar compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, other similar compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Action Environment

It’s known that the causative agents of leishmaniasis (leishmania strains) and malaria (plasmodium strains) can be transmitted through the bite of sandflies and mosquitoes, respectively . This suggests that the compound’s efficacy could potentially be influenced by environmental factors such as the presence and population density of these vectors.

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-20-11-13(16(19-20)23-2)17(22)21-8-7-15(24-10-9-21)12-5-3-4-6-14(12)18/h3-6,11,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHZMGIXCMQDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

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